Cas no 1700284-46-3 (1-(2-ethylcyclohexyl)-1H-imidazol-2-amine)
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine
- EN300-1109972
- 1700284-46-3
-
- Inchi: 1S/C11H19N3/c1-2-9-5-3-4-6-10(9)14-8-7-13-11(14)12/h7-10H,2-6H2,1H3,(H2,12,13)
- InChI Key: PBSYDYYBIPTXAJ-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1N)C1CCCCC1CC
Computed Properties
- Exact Mass: 193.157897619g/mol
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.8Ų
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1109972-0.05g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1109972-0.1g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1109972-0.25g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1109972-0.5g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1109972-1.0g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 1g |
$1299.0 | 2023-05-25 | ||
| Enamine | EN300-1109972-2.5g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1109972-5.0g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 5g |
$3770.0 | 2023-05-25 | ||
| Enamine | EN300-1109972-10.0g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 10g |
$5590.0 | 2023-05-25 | ||
| Enamine | EN300-1109972-1g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1109972-5g |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine |
1700284-46-3 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-(2-ethylcyclohexyl)-1H-imidazol-2-amine Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine
1-(2-Ethylcyclohexyl)-1H-Imidazol-2-Amine: A Comprehensive Overview
The compound 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine (CAS No. 1700284-46-3) is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the imidazole family, a class of heterocyclic compounds known for their unique chemical properties and wide-ranging applications. The structure of 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine consists of an imidazole ring substituted with a 2-ethylcyclohexyl group, which imparts distinct electronic and steric properties to the molecule.
Recent studies have highlighted the potential of imidazole derivatives in drug discovery, particularly in the development of bioactive compounds with therapeutic applications. The imidazolium core of this compound is known to exhibit hydrogen bonding capabilities, making it an attractive candidate for designing molecules with specific binding affinities. The substituted cyclohexyl group further enhances the molecule's versatility by introducing additional functional groups that can be exploited for various chemical reactions.
One of the most promising areas of research involving 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine is its application in medicinal chemistry. Researchers have explored its potential as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that certain derivatives of this compound can modulate the activity of protein kinases, which are critical targets in oncology. The imidazole ring's ability to act as a hydrogen bond donor or acceptor makes it an ideal component for constructing bioactive molecules with high specificity.
In addition to its pharmacological applications, 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine has also been investigated for its role in materials science. The compound's unique electronic properties make it a candidate for use in the development of novel materials such as conductive polymers and coordination polymers. Recent advancements in this field have demonstrated that imidazole-based materials can exhibit interesting optical and electrical properties, which could be harnessed for applications in optoelectronics and sensing technologies.
The synthesis of 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine typically involves multi-step organic reactions, often employing strategies such as nucleophilic substitution or cyclization reactions. Researchers have optimized synthetic routes to enhance yield and purity, ensuring that the compound can be produced efficiently on a larger scale. The use of modern catalytic techniques has further streamlined the synthesis process, making it more environmentally friendly and cost-effective.
Another area of interest is the study of the compound's pharmacokinetic properties. Understanding how 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine is absorbed, distributed, metabolized, and excreted by the body is crucial for its potential use as a therapeutic agent. Recent studies have employed advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound's behavior in biological systems. These findings have provided valuable insights into its bioavailability and toxicity profile.
Furthermore, the compound has been explored for its potential as a building block in supramolecular chemistry. The ability of imidazole derivatives to form stable supramolecular assemblies through non-covalent interactions has led to their use in constructing self-assembled nanostructures. These assemblies hold promise for applications in drug delivery systems, where they can serve as carriers for encapsulating and releasing therapeutic agents in a controlled manner.
In conclusion, 1-(2-ethylcyclohexyl)-1H-imidazol-2-amine (CAS No. 1700284-46-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery, materials science, and beyond. As ongoing research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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